molecular formula C13H11NS B14702347 (2-Methylnaphthalen-1-yl)methyl thiocyanate CAS No. 14568-62-8

(2-Methylnaphthalen-1-yl)methyl thiocyanate

Cat. No.: B14702347
CAS No.: 14568-62-8
M. Wt: 213.30 g/mol
InChI Key: CTKGDSSMFVAVRE-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)methyl thiocyanate is an organic compound characterized by a naphthalene ring substituted with a methyl group at the second position and a thiocyanate group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylnaphthalen-1-yl)methyl thiocyanate typically involves the reaction of 2-methylnaphthalene with thiocyanogen or thiocyanate salts under specific conditions. One common method includes the use of a halogenating agent such as bromine to form 2-methylnaphthalene-1-bromide, which then reacts with potassium thiocyanate in an organic solvent like acetone to yield the desired thiocyanate compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation followed by thiocyanation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the thiocyanate group can yield amines or other sulfur-containing derivatives.

    Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed:

    Oxidation: 2-Methylnaphthalene-1-carboxylic acid.

    Reduction: 2-Methylnaphthalen-1-ylmethylamine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methylnaphthalen-1-yl)methyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methylnaphthalen-1-yl)methyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can participate in nucleophilic attack, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence biological pathways and chemical reactions, making the compound useful in diverse applications.

Comparison with Similar Compounds

    2-Methylnaphthalene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    1-Naphthylmethyl thiocyanate: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.

    Naphthalene-1-thiol: Contains a thiol group instead of a thiocyanate group, resulting in different chemical properties.

Uniqueness: (2-Methylnaphthalen-1-yl)methyl thiocyanate is unique due to the presence of both a methyl group and a thiocyanate group on the naphthalene ring. This combination imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

14568-62-8

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)methyl thiocyanate

InChI

InChI=1S/C13H11NS/c1-10-6-7-11-4-2-3-5-12(11)13(10)8-15-9-14/h2-7H,8H2,1H3

InChI Key

CTKGDSSMFVAVRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSC#N

Origin of Product

United States

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